molecular formula C11H10N2O B2364389 2-Cyano-3-phenylbut-2-enamide CAS No. 91137-68-7

2-Cyano-3-phenylbut-2-enamide

Cat. No.: B2364389
CAS No.: 91137-68-7
M. Wt: 186.214
InChI Key: BCUZMFYXVADHLQ-CSKARUKUSA-N
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Description

2-Cyano-3-phenylbut-2-enamide is an organic compound with the molecular formula C11H10N2O It is characterized by the presence of a cyano group (–CN) and a phenyl group (–C6H5) attached to a butenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-phenylbut-2-enamide typically involves the reaction of 2-cyano-N-(phenyl)acetamide with acetic anhydride and a base such as sodium hydroxide. The reaction is carried out in the presence of a solvent, and the product is crystallized by acidification . Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-phenylbut-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-Cyano-3-phenylbut-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-phenylbut-2-enamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Cyano-3-hydroxy-N-(phenyl)but-2-enamide
  • 2-Cyano-3-(4-methoxyphenyl)but-2-enamide
  • 2-Cyano-3-(3,4-dimethoxyphenyl)but-2-enamide

Comparison: 2-Cyano-3-phenylbut-2-enamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

(E)-2-cyano-3-phenylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(10(7-12)11(13)14)9-5-3-2-4-6-9/h2-6H,1H3,(H2,13,14)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUZMFYXVADHLQ-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C#N)\C(=O)N)/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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